molecular formula C8H5ClOS B13956898 alpha-Oxo-benzeneethanethioyl chloride CAS No. 58861-73-7

alpha-Oxo-benzeneethanethioyl chloride

Cat. No.: B13956898
CAS No.: 58861-73-7
M. Wt: 184.64 g/mol
InChI Key: YKIZGRORXWMRDS-UHFFFAOYSA-N
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Description

Alpha-Oxo-benzeneethanethioyl chloride: is an organic compound with the molecular formula C8H5ClOS. It is known for its reactivity and versatility in various chemical reactions. This compound is often used in organic synthesis and has applications in different scientific fields.

Chemical Reactions Analysis

Types of Reactions: Alpha-Oxo-benzeneethanethioyl chloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioethers or thiols.

    Substitution: It readily participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like amines, alcohols, or thiols are used under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which alpha-Oxo-benzeneethanethioyl chloride exerts its effects involves its high reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis and biochemical modifications .

Comparison with Similar Compounds

    Benzoyl chloride: Similar in structure but lacks the thioyl group.

    Acetyl chloride: A simpler acyl chloride with a smaller molecular structure.

    Thionyl chloride: Used as a reagent in the synthesis of alpha-Oxo-benzeneethanethioyl chloride.

Uniqueness: this compound is unique due to its combination of an oxo group and a thioyl chloride group, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various synthetic and research applications .

Properties

CAS No.

58861-73-7

Molecular Formula

C8H5ClOS

Molecular Weight

184.64 g/mol

IUPAC Name

2-oxo-2-phenylethanethioyl chloride

InChI

InChI=1S/C8H5ClOS/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5H

InChI Key

YKIZGRORXWMRDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=S)Cl

Origin of Product

United States

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